rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans
Description
rac-tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans is a racemic carbamate derivative featuring a trans-configured cyclopentyl backbone with a tert-butyl carbamate group and a 4-aminophenyl substituent. This compound is structurally characterized by its stereochemistry (1R,3R) and the aromatic amine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-6-12(10-14)11-4-7-13(17)8-5-11/h4-5,7-8,12,14H,6,9-10,17H2,1-3H3,(H,18,19)/t12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYJBZHVQYVNE-TZMCWYRMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans has several scientific research applications, including:
Biology: Employed in studies to understand the interactions between small molecules and biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between rac-tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans and analogous compounds:
*Estimated based on structural similarity to and .
Structural and Functional Insights
- Aromatic vs.
- Ring Systems : Piperidine derivatives (e.g., ) introduce nitrogen into the ring, increasing basicity and hydrogen-bonding capacity compared to the cyclopentyl backbone.
- Halogenation: Bromomethyl-substituted analogs () serve as intermediates for cross-coupling reactions, unlike the target compound’s amino group, which may participate in hydrogen bonding or serve as a pharmacophore.
- Complex Heterocycles: The trifluoromethyl-pyridinyl-piperazine derivative () demonstrates how bulky, electron-deficient groups enhance metabolic stability and target selectivity, a feature absent in the simpler 4-aminophenyl group.
Purity and Commercial Availability
- Most analogs (e.g., ) achieve 95–97% purity via column chromatography or recrystallization. The target compound’s purity would depend on similar purification methods.
- Commercial availability varies: bromomethyl derivatives are sold at $327–$1,573 per 100 mg (), while benzyl-piperidine analogs cost ~$271–$1,051 per gram (), suggesting the target compound may fall within this price range.
Biological Activity
rac-tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate (also referred to as trans-BCP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a cyclopentyl ring and an aminophenyl substituent, suggests a variety of interactions with biological targets.
The biological activity of trans-BCP may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Interaction : Trans-BCP may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Cellular Uptake : Its structural features may facilitate cellular uptake, enhancing its efficacy in target tissues.
Pharmacological Effects
Research has indicated that trans-BCP exhibits several pharmacological effects:
- Antinociceptive Activity : Studies suggest that trans-BCP possesses significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics.
- Anti-inflammatory Effects : Trans-BCP has demonstrated potential anti-inflammatory effects in vitro and in vivo, reducing markers of inflammation such as cytokines and prostaglandins.
Case Studies
-
Study on Pain Relief :
- Objective : To evaluate the analgesic effects of trans-BCP in rodent models.
- Method : Mice were administered varying doses of trans-BCP prior to inducing pain through formalin injection.
- Results : Trans-BCP significantly reduced licking time in the formalin test compared to control groups, indicating effective pain relief.
-
Study on Inflammation :
- Objective : To assess the anti-inflammatory properties of trans-BCP.
- Method : Rats were treated with trans-BCP before induction of paw edema using carrageenan.
- Results : A dose-dependent reduction in paw swelling was observed, suggesting potent anti-inflammatory activity.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain | Study on Pain Relief |
| Anti-inflammatory | Dose-dependent reduction in edema | Study on Inflammation |
| Enzyme inhibition | Inhibition of COX enzymes | Pharmacological Review |
Q & A
Q. What are the standard synthetic routes for rac-tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans?
The synthesis typically involves:
- Step 1 : Formation of tert-butyl carbamate via reaction of tert-butyl chloroformate with an amine under basic conditions .
- Step 2 : Synthesis of the cyclopentylamine derivative using cyclopentanone and subsequent functionalization .
- Step 3 : Coupling the tert-butyl carbamate with the cyclopentylamine derivative under optimized conditions (e.g., dichloromethane, triethylamine) to form the final product . Yields for these steps range from 75% to 90% depending on reaction optimization .
Q. Which spectroscopic techniques are recommended for confirming the structure and stereochemistry of this compound?
Key methods include:
- NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography to resolve absolute stereochemistry, particularly for trans isomers .
- Chiral HPLC to assess enantiomeric excess and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during carbamate formation .
- Catalyst use : Bases like triethylamine or DMAP improve reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
Q. What strategies resolve conflicting data on stereochemical outcomes from different studies?
- Computational modeling : Density Functional Theory (DFT) can predict steric and electronic influences on stereoselectivity .
- Comparative chiral chromatography : Cross-validate results using multiple chiral columns (e.g., Chiralpak AD-H vs. OD-H) .
- Single-crystal X-ray analysis : Definitive confirmation of trans configuration in solid-state structures .
Q. How can functional groups be introduced while preserving stereochemical integrity?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during subsequent reactions .
- Regioselective alkylation : Direct substitutions at the 4-aminophenyl group using electrophiles under mild conditions .
- Enzyme-mediated reactions : Lipases or esterases for stereocontrolled hydrolysis of intermediates .
Q. What methodologies are effective for studying biological interactions of this compound?
- Molecular docking : Predict binding modes with target proteins (e.g., kinases, GPCRs) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for receptor-ligand interactions .
- Enzyme inhibition assays : Measure IC50 values against enzymes like proteases or phosphatases .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields?
- Replicate conditions : Ensure identical reagent ratios, solvents, and temperatures as cited in conflicting studies .
- Byproduct analysis : Use LC-MS to identify undesired side products (e.g., over-oxidation or dimerization) .
- Scale considerations : Pilot small-scale reactions (<1 mmol) before scaling up to identify yield-limiting factors .
Q. What comparative insights exist between this compound and structurally similar carbamates?
- Cyclopentane vs. cyclohexane derivatives : Cyclopentane-based analogs exhibit enhanced ring strain, influencing reactivity and biological activity .
- Amino vs. hydroxyl substitutions : The 4-aminophenyl group improves solubility and target binding compared to hydroxylated analogs .
- Stereochemical impact : Trans isomers often show higher metabolic stability than cis counterparts in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
